molecular formula C18H17ClN2O4S2 B2719185 (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895462-55-2

(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No. B2719185
CAS RN: 895462-55-2
M. Wt: 424.91
InChI Key: WYZVJHKTYHHMLD-CZIZESTLSA-N
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Description

(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research into similar sulfonamide-containing compounds reveals their application in the synthesis of novel molecules with potential therapeutic activities. For instance, derivatives of sulfonamides have been synthesized to evaluate their anticonvulsant activities, with some compounds showing significant protective effects against induced convulsions (Farag et al., 2012). This illustrates the potential of using (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide as a precursor or analog in synthesizing compounds targeting neurological disorders.

Photodynamic Therapy for Cancer Treatment

The photophysical and photochemical properties of phthalocyanine derivatives, similar in structural sophistication to the given compound, have been explored for their application in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) highlighted the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020). This suggests that compounds like (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide could be modified to enhance their photodynamic therapeutic effects against cancer.

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of sulfonamide derivatives are also noteworthy. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reported the synthesis of new derivatives showing anti-tobacco mosaic virus activity, indicating potential as antiviral agents (Chen et al., 2010). Additionally, sulfonamide derivatives have been designed and synthesized as effective antimicrobial and antiproliferative agents, further emphasizing the broad therapeutic potential of these compounds (El-Gilil, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-21-15-8-5-13(25-2)11-16(15)26-18(21)20-17(22)9-10-27(23,24)14-6-3-12(19)4-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZVJHKTYHHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

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